molecular formula C28H27ClN2O3 B4046808 1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4046808
M. Wt: 475.0 g/mol
InChI Key: IJHVMVQAASPYLT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C28H27ClN2O3 and its molecular weight is 475.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-2,5-pyrrolidinedione is 474.1710204 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Receptor Binding
Research on compounds structurally related to 1-(4-chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-2,5-pyrrolidinedione has focused on their interaction with specific receptors, such as the CB1 cannabinoid receptor. Studies have used conformational analysis and developed pharmacophore models to understand how these compounds bind to receptors and their potential implications for drug development. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was analyzed for its potent and selective antagonist properties for the CB1 cannabinoid receptor, employing AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Synthesis and Characterization of Complexes
The synthesis and characterization of complexes containing piperidine and its analogs have been a subject of study, exploring their structural and spectroscopic properties. For example, Co(III) complexes with morpholine, pyrrolidine, and piperidine were synthesized, and their crystal structures analyzed, revealing intricate hydrogen bonding patterns and three-dimensional networks (Amirnasr et al., 2001).

Structural Determination and Conformational Analysis
Structural determination and conformational analysis of piperidine derivatives have provided insights into their molecular geometry, which is crucial for understanding their pharmacological potential. Studies involving X-ray crystallography and density functional theory (DFT) have characterized novel compounds, revealing their molecular interactions and stability. For instance, novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was synthesized and analyzed for its molecular geometry and electronic properties (Fatma et al., 2017).

Preparation and Analysis of Research Chemicals
The preparation and characterization of diphenidine and its analogs, as part of the diphenylethylamine nucleus of dissociative agents, have been explored for their analytical differentiation and pharmacological activity. This includes the synthesis of distinct isomers and their analytical characterization through various spectroscopic and chromatographic techniques, contributing to the understanding of their potential as NMDA receptor modulators (Wallach et al., 2015).

Reactivity and Synthetic Applications
The reactivity of piperidine derivatives has been investigated for their use in the synthesis of various pharmacologically interesting compounds. Studies have reported on the preparation of piperidinedione derivatives and their potential applications in creating compounds with antiepileptic and herbicidal properties (Ibenmoussa et al., 1998).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O3/c29-23-11-13-24(14-12-23)31-26(32)19-25(27(31)33)30-17-15-22(16-18-30)28(34,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,22,25,34H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHVMVQAASPYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.